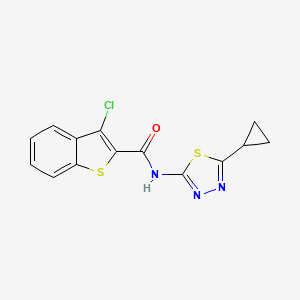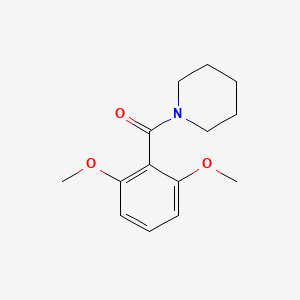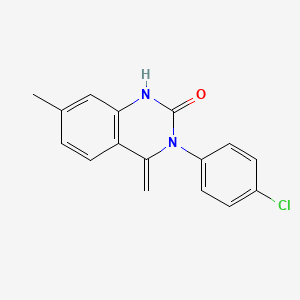![molecular formula C20H34N2O2S B5689963 1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)
1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol, commonly known as AZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AZP is a beta-adrenergic receptor antagonist that has been found to have promising applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. In
作用机制
AZP acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and noradrenaline on the heart and blood vessels. By blocking these effects, AZP reduces the workload on the heart and dilates blood vessels, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
AZP has been found to have several biochemical and physiological effects. It reduces the activity of the renin-angiotensin-aldosterone system, which is a key regulator of blood pressure. Additionally, AZP has been found to reduce oxidative stress and inflammation, which are both implicated in the development of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using AZP in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor blockade on cardiovascular function without the confounding effects of other receptors. However, one limitation of using AZP is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on AZP. One area of interest is the potential use of AZP in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of AZP in humans. Finally, there is a need for more research on the long-term effects of AZP on cardiovascular function and overall health.
In conclusion, AZP is a promising compound for the treatment of cardiovascular diseases. Its specificity for beta-adrenergic receptors and its ability to reduce blood pressure and improve cardiac function make it an attractive candidate for further research. However, more studies are needed to fully understand its potential therapeutic applications and limitations.
合成方法
AZP can be synthesized through a multi-step process that involves the reaction of 1-azepanamine with 3-(methylthio) propylamine, followed by the reaction of the resulting compound with 3-(tert-butoxycarbonylamino)methylphenol. The final step involves the deprotection of the tert-butoxycarbonyl group to yield AZP.
科学研究应用
AZP has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Several studies have demonstrated that AZP can effectively reduce blood pressure in animal models of hypertension. Additionally, AZP has been found to improve cardiac function and reduce heart failure in animal models of heart failure.
属性
IUPAC Name |
1-(azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2S/c1-25-13-7-10-21-15-18-8-6-9-20(14-18)24-17-19(23)16-22-11-4-2-3-5-12-22/h6,8-9,14,19,21,23H,2-5,7,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSZFODWBEPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNCC1=CC(=CC=C1)OCC(CN2CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)





![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)
![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)